5-chloro-1H-indole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1H-indole-3-sulfonamide is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . The addition of a sulfonamide group to the indole ring enhances its potential for various applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1H-indole-3-sulfonamide typically involves the chlorination of indole followed by sulfonamide formation. One common method includes the reaction of 5-chloroindole with sulfonamide reagents under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the process and achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-1H-indole-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole ring or the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups to the indole ring .
Scientific Research Applications
5-chloro-1H-indole-3-sulfonamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-1H-indole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes . The indole ring can also interact with various receptors and proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-indole-2-sulfonamide
- 5-chloro-1H-indole-3-carboxamide
- 5-chloro-1H-indole-3-acetamide
Uniqueness
5-chloro-1H-indole-3-sulfonamide is unique due to the presence of both the chloro and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H7ClN2O2S |
---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
5-chloro-1H-indole-3-sulfonamide |
InChI |
InChI=1S/C8H7ClN2O2S/c9-5-1-2-7-6(3-5)8(4-11-7)14(10,12)13/h1-4,11H,(H2,10,12,13) |
InChI Key |
GXFRDVKPBVGBEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.